molecular formula C5H10N4O B15327252 (5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine

(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15327252
M. Wt: 142.16 g/mol
InChI Key: WQRHJVAXXIVWAV-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a methoxymethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the methoxymethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with formic acid or its derivatives can lead to the formation of the triazole ring. Subsequent alkylation with methoxymethyl chloride can introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The methoxymethyl group can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-(Methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine: This compound has a similar structure but with a different triazole ring configuration.

    (5-(Methoxymethyl)-1H-pyrrol-1-yl)methanamine: A pyrrole derivative with a methoxymethyl group.

Uniqueness

(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine is unique due to its specific triazole ring configuration and the presence of the methoxymethyl group. This combination can result in distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C5H10N4O/c1-10-3-5-7-4(2-6)8-9-5/h2-3,6H2,1H3,(H,7,8,9)

InChI Key

WQRHJVAXXIVWAV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)CN

Origin of Product

United States

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